![molecular formula C14H24ClNO2 B1416801 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1170944-71-4](/img/structure/B1416801.png)
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride
Overview
Description
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H24ClNO2 and a molecular weight of 273.80 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H23NO2.ClH/c1-10(2)7-8-17-13-6-5-12(11(3)15)9-14(13)16-4;/h5-6,9-11H,7-8,15H2,1-4H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature . Other physical and chemical properties such as boiling point and solubility are not available in the search results.Scientific Research Applications
Organic Synthesis and Catalysis
- One-Pot Synthesis Applications: Research has demonstrated the use of bifunctional palladium/amberlyst catalysts for the one-pot synthesis of compounds with potential analgesic properties. This process involves the direct dehydroxylation of tertiary alcohols to produce new opioidic compounds, showcasing the importance of catalytic systems in facilitating complex organic transformations (Wissler et al., 2007).
Pharmacology and Medicinal Chemistry
Antimicrobial and Anticoccidial Activities
The Michael addition of amines to certain precursors has been utilized to synthesize compounds with significant antimicrobial and anticoccidial activities. Such compounds have been tested for their efficacy in protecting chickens against infections, indicating the potential for developing new antimicrobial agents (Georgiadis, 1976).
Monoamine Oxidase B (MAO-B) Inhibitors
Derivatives of certain amines have been shown to act as potent, time-dependent inhibitors of MAO-B, a target for treating neurological disorders. The modification of these compounds through N-methylation has been found to enhance their inhibitory effects, suggesting a pathway for designing more effective therapeutic agents (Ding & Silverman, 1993).
Material Science
- Polymer Modification: Research into radiation-induced poly vinyl alcohol/acrylic acid hydrogels has explored their modification through condensation reactions with various amines. This has led to the development of polymers with enhanced thermal stability and promising biological activities, highlighting the potential for medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
- Schiff Base Inhibitors: Schiff bases derived from amines have been investigated for their effectiveness in inhibiting the corrosion of aluminum in hydrochloric acid solutions. This research contributes to the understanding of how molecular structures influence corrosion inhibition and could lead to the development of more efficient protective coatings (Ashassi-Sorkhabi et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-methoxy-4-(3-methylbutoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)7-8-17-13-6-5-12(11(3)15)9-14(13)16-4;/h5-6,9-11H,7-8,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFTVPINGAWDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(C)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)
![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B1416722.png)
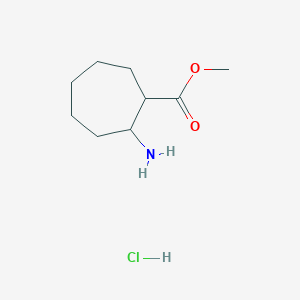
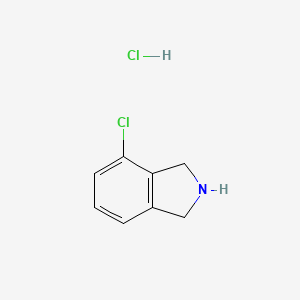
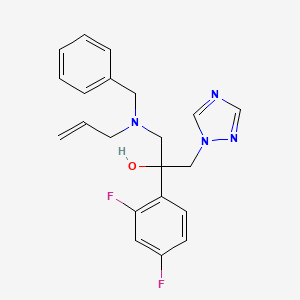
![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)

![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)

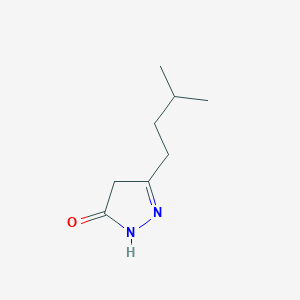
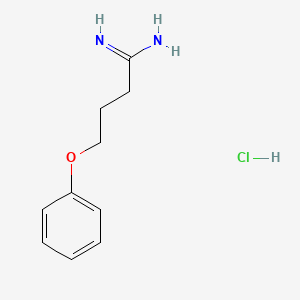
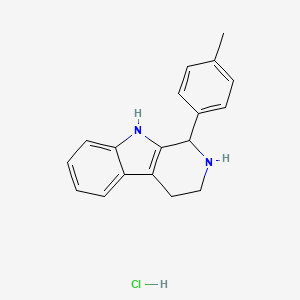
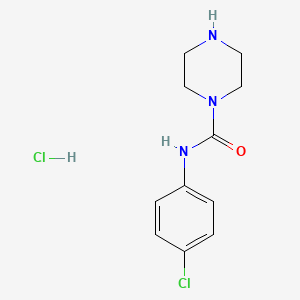
![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)